1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which imparts specific properties that make it valuable for scientific research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide can be achieved through multiple synthetic routes. One common method involves the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone or 1,5-diamino-4,8-dihydroxyanthraquinone with sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to produce the leuco derivative. This intermediate is then condensed with N,N-dimethylethylene-1,2-diamine in refluxing ethanol and reoxidized by air to yield the desired compound. Finally, the compound is treated with meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane to afford the target bis-N-oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like MCPBA.
Reduction: Reduction reactions can be performed using agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane.
Reduction: Sodium dithionite and sodium hydroxide in water.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields the bis-N-oxide derivative, while reduction with sodium dithionite produces the leuco derivative.
Scientific Research Applications
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. Additionally, it can interfere with the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, further enhancing its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione: Another topoisomerase II inhibitor with similar anti-tumor properties.
3-[2-(dimethylamino)ethylamino]-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid: Exhibits cytotoxic activity against cancer cells.
Uniqueness
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is unique due to its specific chemical structure, which imparts distinct properties such as high chromophoric activity and the ability to inhibit topoisomerase II. These characteristics make it particularly valuable for research and industrial applications.
Properties
CAS No. |
80568-66-7 |
---|---|
Molecular Formula |
C18H21IN2O2S |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide |
InChI |
InChI=1S/C18H20N2O2S.HI/c1-11-7-8-12(19-9-10-20(2)3)15-17(22)16-13(21)5-4-6-14(16)23-18(11)15;/h4-8,19,21H,9-10H2,1-3H3;1H |
InChI Key |
NVDRCEPSERRNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC=C3S2)O.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.